molecular formula C6H7ClN4O3S B8490932 6-Chloropurine methanesulfonate CAS No. 88166-56-7

6-Chloropurine methanesulfonate

Cat. No. B8490932
Key on ui cas rn: 88166-56-7
M. Wt: 250.66 g/mol
InChI Key: JPRSQQXDMHHMFI-UHFFFAOYSA-N
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Patent
US04405781

Procedure details

A mixture of 5 g (0.0368 mole) of hypoxanthine, 12.5 ml of N,N-dimethylaniline and 150 ml of phosphorus oxychloride was refluxed for 40 minutes. Excess phosphorus oxychloride was removed by vacuum distillation with an external oil bath having a temperature below 70° C. and 200 ml of methylene chloride were added to the oily residue. The red methylene chloride solution was cooled in an ice bath and 6 g (0.063 mole) of methanesulfonic acid were added slowly. The mixture was left in an ice bath with stirring for 1 hour and then filtered to give 7.20 g (78% yield) of 6-chloropurine methanesulfonate as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9](=O)[C:8]2[NH:7][CH:6]=[N:5][C:4]=2[N:3]=[CH:2]1.CN(C)C1C=CC=CC=1.[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].P(Cl)(Cl)([Cl:27])=O>>[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].[Cl:27][C:9]1[N:1]=[CH:2][N:3]=[C:4]2[C:8]=1[NH:7][CH:6]=[N:5]2 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1C=NC=2N=CNC2C1=O
Name
Quantity
12.5 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
Excess phosphorus oxychloride was removed by vacuum distillation with an external oil bath
CUSTOM
Type
CUSTOM
Details
a temperature below 70° C. and 200 ml of methylene chloride
ADDITION
Type
ADDITION
Details
were added to the oily residue
TEMPERATURE
Type
TEMPERATURE
Details
The red methylene chloride solution was cooled in an ice bath
WAIT
Type
WAIT
Details
The mixture was left in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)O.ClC1=C2NC=NC2=NC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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